molecular formula C3H3KO3 B7896780 potassium;oxirane-2-carboxylate

potassium;oxirane-2-carboxylate

Cat. No.: B7896780
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-UHFFFAOYSA-M
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Description

Potassium oxirane-2-carboxylate (CAS 503-11-7), also known as potassium glycidate, is an epoxide-containing carboxylate salt. Its structure features a three-membered oxirane (epoxide) ring fused with a carboxylate group, stabilized by a potassium counterion. This compound is used in organic synthesis and pharmaceutical research due to its reactivity in ring-opening reactions and as a chiral building block. Enantiomeric forms, such as potassium (S)-oxirane-2-carboxylate (CAS 82079-45-6), are critical in asymmetric synthesis .

Properties

IUPAC Name

potassium;oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Solvent Systems in Large-Scale Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
2-MeTHF-5 to 08299.5
Methanol0 to 57598.2
Ethanol0 to 57097.8

Enzymatic Resolution for Enantiomerically Pure Products

A patent by WO2014030106A2 (2013) describes enzymatic resolution to obtain optically active derivatives. While focused on methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, the methodology is adaptable to potassium salts:

  • Enantioselective Hydrolysis : Serratia marcescens lipase selectively hydrolyzes the (R)-enantiomer in a toluene-phosphate buffer biphasic system.

  • Separation : The unreacted (S)-enantiomer is extracted, yielding >99% ee.

  • Salt Formation : The free acid is treated with KOH to form potassium oxirane-2-carboxylate.

This method is advantageous for producing single-enantiomer intermediates, essential for active pharmaceutical ingredients (APIs).

Industrial Applications and Case Studies

Synthesis of Benzothiazepinones

The compound serves as a precursor to (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a key intermediate in diltiazem hydrochloride (a calcium channel blocker). The process involves:

  • Epoxide Ring Opening : Reaction with 2-aminothiophenol.

  • Cyclization : Acid-catalyzed formation of the benzothiazepinone core.

Agrochemical Intermediates

Potassium oxirane-2-carboxylate’s reactivity enables synthesis of herbicides and fungicides via nucleophilic additions to the epoxide ring .

Scientific Research Applications

Chemical Synthesis

Potassium oxirane-2-carboxylate is primarily used as a chiral building block in organic synthesis. It serves as an intermediate in the formation of complex organic molecules, particularly in the synthesis of heterocyclic compounds. The oxirane ring's reactivity enables it to undergo nucleophilic ring-opening and substitution reactions.

Table 1: Key Reactions Involving Potassium Oxirane-2-Carboxylate

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionRing-opening by nucleophiles (amines, thiols)Various substituted carboxylates
OxidationConversion to carboxylates or ketonesCarboxylic acids, ketones
ReductionConversion of carboxylate to alcoholsAlcohols or alkanes

Biological Applications

In biological research, potassium oxirane-2-carboxylate has been investigated for its potential role in biochemical pathways and enzyme interactions. Notably, it has been shown to inhibit glucose 6-phosphate dehydrogenase, an enzyme critical for cellular metabolism . This inhibition can have implications for metabolic disorders and cancer research.

Case Study: Enzyme Inhibition

A study demonstrated that potassium oxirane-2-carboxylate effectively inhibited glucose 6-phosphate dehydrogenase activity in vitro, suggesting potential applications in metabolic disease management.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly as a precursor for drug synthesis. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for developing targeted therapies.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionPotential Benefits
Cancer TreatmentTargeting metabolic pathwaysReduced tumor growth
Metabolic DisordersModulating enzyme activityImproved metabolic control

Industrial Uses

In industry, potassium oxirane-2-carboxylate is utilized in the production of polymers and advanced materials. Its reactive oxirane ring allows for the incorporation into polymer matrices, enhancing material properties.

Case Study: Polymer Production

Research indicates that potassium oxirane-2-carboxylate can be copolymerized with other monomers to create materials with desirable mechanical and thermal properties . This application is particularly relevant in developing biodegradable plastics.

Table 3: Comparison with Similar Compounds

CompoundStructure CharacteristicsUnique Features
Potassium OxalateCarboxylate group without oxirane ringReactive oxirane ring
Potassium AcetateSimple carboxylateLacks chiral properties
Potassium LactateCarboxylate with hydroxyl groupNo oxirane reactivity

Mechanism of Action

The mechanism of action of potassium oxirane-2-carboxylate involves the nucleophilic attack on the oxirane ring by various nucleophiles, such as carboxylate anions, amines, and alcohols. This leads to the ring-opening and formation of new chemical bonds . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fatty Acid Oxidation Inhibitors

Etomoxir
  • Structure: Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.
  • Key Features : A long alkyl chain with a chlorophenyl ether group enhances lipophilicity, facilitating mitochondrial uptake.
  • Application : Irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1α), blocking fatty acid β-oxidation .
  • Activity : Reduces hepatic triacylglycerol depletion (IC₅₀ ~10 μM in hepatocytes) .
POCA
  • Structure : Sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate.
  • Key Features : Shorter alkyl chain than etomoxir but similar chlorophenyl substituent.
  • Application : Inhibits CPT-1α and modulates carnitine/acyl-carnitine ratios in liver mitochondria .
  • Activity : Reduces myocardial uptake of fatty acids by >90% in rats pretreated with POCA .

Comparison :

Property Potassium Oxirane-2-Carboxylate Etomoxir POCA
Bioactivity Chiral synthon CPT-1α inhibitor CPT-1α inhibitor
Lipophilicity Low (no alkyl chain) High (C6 chain) Moderate (C5 chain)
Therapeutic Use Synthetic intermediate Metabolic disorders Metabolic studies
CAS Number 503-11-7 819716-71-9 61276-70-8
Benzyl Oxirane-2-Carboxylate
  • Synthesis : Epoxidation of benzyl acrylate with 3-chloroperoxybenzoic acid (53% yield) .
  • Application : UV-detectable intermediate for tracer synthesis (e.g., [¹⁸F]-FLac).
  • NMR Data : δ 7.38 (aromatic H), 5.18–5.27 (CH₂), 3.47–3.49 (epoxide H) .
Methyl (R)-Oxirane-2-Carboxylate
  • Synthesis: Ring-opening with 4-cyanophenol catalyzed by (salen)Co(III), yielding α-hydroxyesters (81% yield) .
  • Application : Precursor for peptidomimetics and enzyme inhibitors.

Comparison :

Property Potassium Salt Benzyl Ester Methyl Ester
Reactivity High (ionic carboxylate) Moderate (ester) Moderate (ester)
Stability Hygroscopic Stable in organic phases Stable at RT
Synthetic Utility Salt formation Radiolabeling Asymmetric synthesis

Peptidomimetics and Enzyme Inhibitors

Compounds like 36E and 37E incorporate oxirane-2-carboxylate into triazole-linked peptidomimetics:

  • Structure : Ethyl-3-((S)-1-oxo-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylate derivatives.
  • Synthesis : Click chemistry with CuSO₄/TBTA, yielding >80% efficiency .
  • Application: Selective calpain inhibitors with IC₅₀ values in nanomolar ranges.

Key Difference : The oxirane ring introduces conformational rigidity, enhancing target binding compared to flexible analogs.

Stereochemical Variants

  • (S)-Enantiomer (CAS 82079-45-6): Used in chiral synthesis; priced at $216/100 mg .
  • (R)-Enantiomer (CAS 82044-23-3): Less commonly available, used in niche asymmetric reactions.
  • Thermostable Salts : Crystalline potassium (2S,3S)-derivatives show DSC exothermic peaks at 177°C, ideal for long-term storage in pharmaceuticals .

Q & A

Q. What are the key methodological considerations for synthesizing potassium oxirane-2-carboxylate derivatives with high enantiomeric purity?

To achieve stereochemical control, employ chiral catalysts or enzymatic resolution techniques. Quantum-chemical calculations (e.g., semi-empirical AM1 method) can model transition states to predict stereochemical outcomes and activation energies . Experimental validation should include chiral HPLC or NMR with chiral shift reagents to quantify enantiomeric excess. For example, derivatives like methyl 3-(2-nitrophenyl)oxirane-2-carboxylate have been synthesized and analyzed using these approaches .

Q. How should researchers characterize the structural and thermodynamic properties of potassium oxirane-2-carboxylate derivatives?

Use spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) for structural elucidation and X-ray crystallography for absolute configuration determination. Thermodynamic parameters (e.g., exothermicity, activation energy) can be derived from quantum-chemical calculations or differential scanning calorimetry (DSC). For instance, tert-butyl derivatives exhibit exothermic synthesis reactions, while methoxy-substituted analogs are endothermic .

Q. What experimental designs are effective for assessing the stability of potassium oxirane-2-carboxylate under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to controlled pH buffers (e.g., 2–12) and temperatures (25–80°C). Monitor degradation via HPLC or mass spectrometry. Refer to protocols used for similar epoxides, where stability was correlated with substituent electronic effects .

Advanced Research Questions

Q. How can potassium oxirane-2-carboxylate derivatives be utilized to study mitochondrial fatty acid oxidation (FAO) inhibition?

Derivatives like POCA (sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate) act as carnitine palmitoyltransferase I (CPT-I) inhibitors. In vivo models pretreated with POCA show >90% reduction in myocardial uptake of radiolabeled fatty acids (e.g., [1-14C]palmitate), indicating suppressed FAO. Biodistribution studies (30–120 min post-injection) with statistical analysis (e.g., paired t-tests) are critical .

Q. What mechanistic insights can be gained from studying the interaction of (R)-oxirane-2-carboxylate with cis-3-chloroacrylic acid dehalogenase?

Crystallographic and mutational analyses reveal stereospecific alkylation of the enzyme’s active site. Use X-ray structures (PDB entries) to identify key residues (e.g., Ser114, His28) involved in covalent adduct formation. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inactivation rates, while molecular dynamics simulations explain substrate specificity .

Q. How can computational methods predict reaction pathways and regioselectivity in oxirane-2-carboxylate synthesis?

Apply density functional theory (DFT) or semi-empirical methods (AM1) to model intermediates and transition states. For example, AM1 calculations demonstrated that 3-(3,4-dimethoxyphenyl)-oxirane-2-carboxylate synthesis is endothermic with high activation energy, requiring optimized conditions (e.g., 60°C, inert atmosphere) . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions in thermodynamic data between experimental and computational studies?

Systematically compare experimental DSC results with computational enthalpy values. Discrepancies may arise from solvent effects or approximations in theoretical models. Use sensitivity analyses (e.g., varying basis sets in DFT) and meta-analytical frameworks to reconcile differences. Cochrane Review methodologies recommend cross-validating data from ≥3 independent studies .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of potassium oxirane-2-carboxylate derivatives in enzyme inhibition assays?

Fit dose-response curves using nonlinear regression (e.g., Hill equation) to determine IC50_{50} values. For assays with high variability (e.g., in vivo FAO studies), apply mixed-effects models to account for inter-subject differences. Report confidence intervals and effect sizes, as seen in POCA-treated rat myocardial uptake data .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and testing potassium oxirane-2-carboxylate derivatives?

  • Document reaction conditions (temperature, pressure, catalyst loading) in detail.
  • Use internal standards (e.g., deuterated analogs) in NMR and LC-MS for quantification.
  • Share raw data and computational input files via open-access repositories .

Q. What criteria should guide the selection of CPT-I inhibitors for FAO studies?

Prioritize inhibitors with high selectivity (e.g., POCA’s >90% inhibition of CPT-I vs. no effect on CPT-II) and validated pharmacokinetic profiles. Compare structural analogs (e.g., etomoxir) to assess class-specific effects .

Tables for Key Findings

Property Value/Outcome Reference
Activation energy (AM1)85–120 kJ/mol for methoxy derivatives
Myocardial uptake (30 min)0.589 ± 0.257 % ID/kg (control)
POCA-induced FAO inhibition>90% reduction in uptake
Enantiomeric excess (HPLC)>98% ee achieved via chiral resolution

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